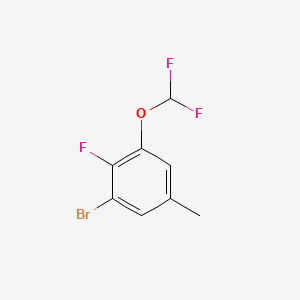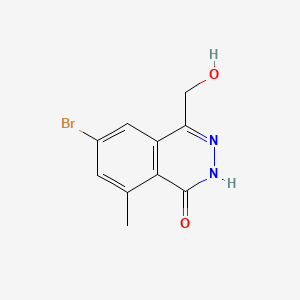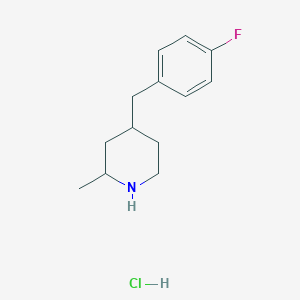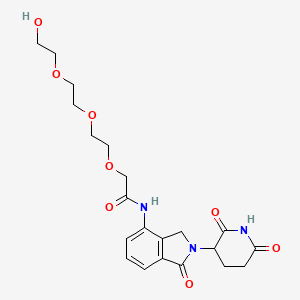
Lenalidomide-acetamido-O-PEG3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-acetamido-O-PEG3-OH is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) chain, which can improve its solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-PEG3-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG chain is then attached to the lenalidomide molecule through an acetamido linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs . Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-acetamido-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties .
Applications De Recherche Scientifique
Lenalidomide-acetamido-O-PEG3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of PEGylation on drug properties.
Mécanisme D'action
The mechanism of action of lenalidomide-acetamido-O-PEG3-OH involves modulation of the immune system and targeted protein degradation. The compound binds to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell survival . This targeted protein degradation is crucial for its therapeutic effects in hematological cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory effects but different pharmacokinetic properties.
Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
Lenalidomide-acetamido-O-PEG3-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to its parent compounds . This modification potentially improves its therapeutic efficacy and reduces side effects, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C21H27N3O8 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C21H27N3O8/c25-6-7-30-8-9-31-10-11-32-13-19(27)22-16-3-1-2-14-15(16)12-24(21(14)29)17-4-5-18(26)23-20(17)28/h1-3,17,25H,4-13H2,(H,22,27)(H,23,26,28) |
Clé InChI |
NHOMULPYZVLOMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


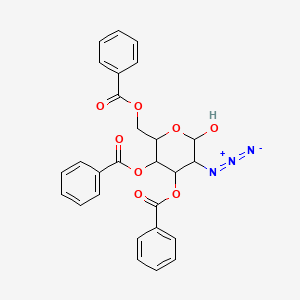

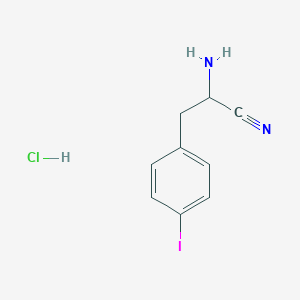
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
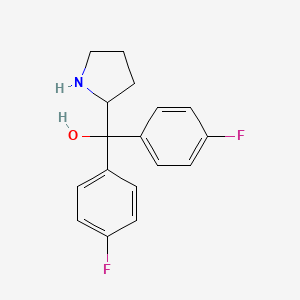
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)


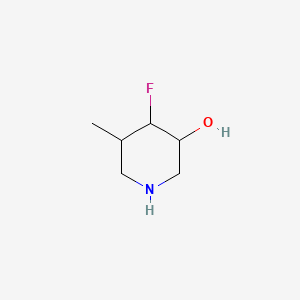
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
